Mahuannin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H24O10 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(1S,5R,6R,13R,21S)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2/t21-,26+,27-,29+,30-/m1/s1 |
InChI Key |
LQRHGTVFFPMWCG-JXCVSLFXSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |
Synonyms |
mahuannin A |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction
The primary method for obtaining Mahuannin A involves solvent extraction from Ephedra sinica. A standardized protocol utilizes 70% acetone for initial extraction, followed by concentration under reduced pressure at 40°C. The aqueous residue undergoes fractionation via Sephadex LH-20 column chromatography, with stepwise elution using H₂O-MeOH gradients (0–100%) and 60% acetone. This process yields two fractions:
-
Fraction 1 : Enriched with proanthocyanidin oligomers and low-molecular-weight polyphenols.
-
Fraction 2 : Contains higher molecular weight compounds, including this compound precursors.
Further purification involves Diaion HP20SS columns, where urea and HCl are removed through sequential elution with H₂O and MeOH. This step isolates this compound with >90% purity, as confirmed by HPLC.
Table 1: Key Parameters for Solvent Extraction
| Parameter | Optimal Condition | Purity Achieved |
|---|---|---|
| Solvent | 70% acetone | 85–90% |
| Column Chromatography | Sephadex LH-20, Diaion HP20 | >90% |
| Temperature | 40°C (evaporation) | - |
Acid-Base Partitioning for Alkaloid Enrichment
This compound’s alkaloid nature allows selective extraction using acid-base partitioning. Crude extracts are acidified to pH 2–3 with HCl, converting alkaloids to water-soluble salts. Subsequent basification to pH 9–10 with NH₄OH precipitates this compound, which is then isolated via centrifugation. This method achieves 70–75% recovery but requires additional purification steps to remove non-alkaloid contaminants.
Synthetic Pathways for this compound
Total Synthesis via Bicyclic Intermediate
A seven-step synthetic route has been developed, starting with L-tyrosine methyl ester. Key steps include:
-
Mannich Reaction : Forms the bicyclic core structure using formaldehyde and dimethylamine.
-
Oxidative Coupling : Introduces the phenolic hydroxyl groups via Mn(OAc)₃-mediated dimerization.
-
Selective Methylation : Uses CH₃I/K₂CO₃ to methylate specific hydroxyl groups, yielding this compound.
The synthetic route achieves an overall yield of 12–15%, with purity >95% after silica gel chromatography.
Table 2: Synthetic Route Efficiency
| Step | Reagents | Yield (%) |
|---|---|---|
| Bicyclic Core Formation | Formaldehyde, dimethylamine | 45 |
| Oxidative Coupling | Mn(OAc)₃, AcOH | 30 |
| Final Methylation | CH₃I, K₂CO₃ | 85 |
Semi-Synthesis from Ephedrine Derivatives
Ephedrine, abundant in Ephedra species, serves as a precursor for semi-synthetic this compound. Ephedrine undergoes:
-
Oxidative Deamination : Using NaNO₂/HCl to form a ketone intermediate.
-
Cyclization : Catalyzed by BF₃·Et₂O to generate the bicyclic framework.
-
Functionalization : Introduction of hydroxyl and methyl groups via regioselective reactions.
This method reduces synthetic steps but relies on natural ephedrine availability, limiting scalability.
Analytical Validation of this compound
Structural Elucidation Techniques
Purity Assessment
HPLC with UV detection (λ = 280 nm) using a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (MeOH:H₂O from 30:70 to 80:20 over 30 min) achieves baseline separation of this compound from contaminants.
Challenges and Optimization Strategies
Yield Limitations in Natural Extraction
-
Issue : Low this compound concentration in plant material (0.02–0.05% dry weight).
-
Solution : Genetic engineering of Ephedra sinica to overexpress alkaloid biosynthetic genes.
Scalability of Synthetic Routes
-
Issue : Multi-step synthesis reduces overall yield.
-
Solution : Flow chemistry techniques to automate intermediate purification.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Natural Extraction | 0.02–0.05 | 90–95 | Moderate |
| Total Synthesis | 12–15 | 95–98 | Low |
| Semi-Synthesis | 20–25 | 85–90 | High |
Q & A
Q. What are the primary analytical techniques for characterizing Mahuannin A in natural product research?
To ensure structural elucidation and purity validation, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC). NMR (¹H, ¹³C, 2D experiments like COSY and HSQC) resolves stereochemistry and functional groups, while HR-MS confirms molecular weight and fragmentation patterns. HPLC with UV/Vis or diode-array detection (DAD) validates purity (>95% by area normalization). For reproducibility, document solvent systems, column specifications, and calibration standards .
Q. How should experimental designs be structured to isolate this compound from complex biological matrices?
Use bioassay-guided fractionation: (1) Extract crude material with solvents of increasing polarity; (2) screen fractions for target bioactivity (e.g., cytotoxicity); (3) isolate active fractions via column chromatography (e.g., silica gel, Sephadex LH-20); (4) confirm identity with spectroscopic methods. Include negative controls (e.g., solvent-only fractions) and replicate experiments (n ≥ 3) to assess variability. Statistical analysis (e.g., ANOVA) should validate significance thresholds (p < 0.05) .
Q. What methodologies ensure the reproducibility of this compound synthesis or extraction protocols?
Provide detailed stepwise procedures, including reaction conditions (temperature, pH, solvent ratios), equipment specifications (e.g., rotary evaporator settings), and purification criteria. Use SI units and report measurements with precision consistent with instrumentation (e.g., ±0.1 mg for balances). Cross-reference established protocols in supplementary materials and disclose batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Address this by:
- Conducting orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays).
- Validating solvent compatibility (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity).
- Performing dose-response curves (IC₅₀/EC₅₀ comparisons) and statistical tests (e.g., t-tests with Bonferroni correction).
- Analyzing structural analogs to identify functional groups critical to activity .
Q. What strategies optimize the stability and bioavailability of this compound in pharmacokinetic studies?
- Stability : Test degradation under varying conditions (pH, temperature, light) via accelerated stability studies (ICH guidelines). Use HPLC-MS to monitor degradation products.
- Bioavailability : Employ formulation techniques like nanoencapsulation or prodrug design. Assess plasma pharmacokinetics (Cmax, Tmax, AUC) in animal models, ensuring ethical compliance (IACUC protocols) .
Q. How should researchers design studies to investigate this compound’s mechanism of action (MoA)?
- Hypothesis-driven approach : Use omics technologies (transcriptomics/proteomics) to identify differentially expressed pathways.
- Target validation : Apply CRISPR/Cas9 knockouts or siRNA silencing of candidate targets.
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation .
Q. What frameworks are effective for analyzing contradictory data in this compound’s pharmacological profiles?
Apply dialectical analysis to identify principal contradictions (e.g., efficacy vs. toxicity). Use systems biology models to integrate multi-omics data and identify emergent properties. Validate hypotheses through iterative experimentation, prioritizing variables with the greatest influence on outcomes (e.g., sensitivity analysis) .
Data Management and Reporting
Q. How should researchers present conflicting spectral data for this compound in publications?
Clearly annotate discrepancies (e.g., unexpected peaks in NMR) and propose plausible explanations (e.g., solvent impurities, tautomerism). Include raw data in supplementary materials and reference published spectra of analogous compounds. Use error bars and confidence intervals in graphical representations .
Q. What are best practices for ensuring transparency in this compound research methodologies?
- Pre-registration : Deposit study protocols in repositories like Open Science Framework.
- Data sharing : Upload raw datasets (e.g., NMR FID files, chromatograms) to public databases (e.g., Zenodo).
- Reproducibility checklist : Detail equipment calibration, software versions, and statistical codes .
Ethical and Theoretical Considerations
Q. How can researchers balance novelty and feasibility when proposing studies on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot studies should assess resource requirements (e.g., compound availability, assay costs). Use literature gap analysis (e.g., PubMed alerts) to ensure novelty without overextending scope .
Q. What ethical guidelines govern the use of this compound in animal or human trials?
Adhere to Declaration of Helsinki principles for human studies and ARRIVE guidelines for animal research. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and obtain informed consent/IRB approval. Report adverse events transparently .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
